

# [Gly9-OH]-Atosiban: A Technical Overview of a Key Atosiban Analog

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## Compound of Interest

Compound Name: [Gly9-OH]-Atosiban

Cat. No.: B12407015

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## Introduction

**[Gly9-OH]-Atosiban** is recognized as a principal analog and process-related impurity of Atosiban, a synthetic nonapeptide antagonist of the oxytocin and vasopressin V1a receptors used clinically to delay preterm labor.<sup>[1]</sup> This document provides a comprehensive technical guide on **[Gly9-OH]-Atosiban**, focusing on its chemical identity, synthesis, and analytical characterization. While its discovery is intrinsically linked to the manufacturing and degradation pathways of Atosiban, this guide will treat it as a distinct chemical entity for detailed examination.

## Chemical and Physical Properties

**[Gly9-OH]-Atosiban** is formed through the hydrolysis of the C-terminal glycine amide of Atosiban to a glycine carboxylic acid. This modification results in a distinct chemical profile.

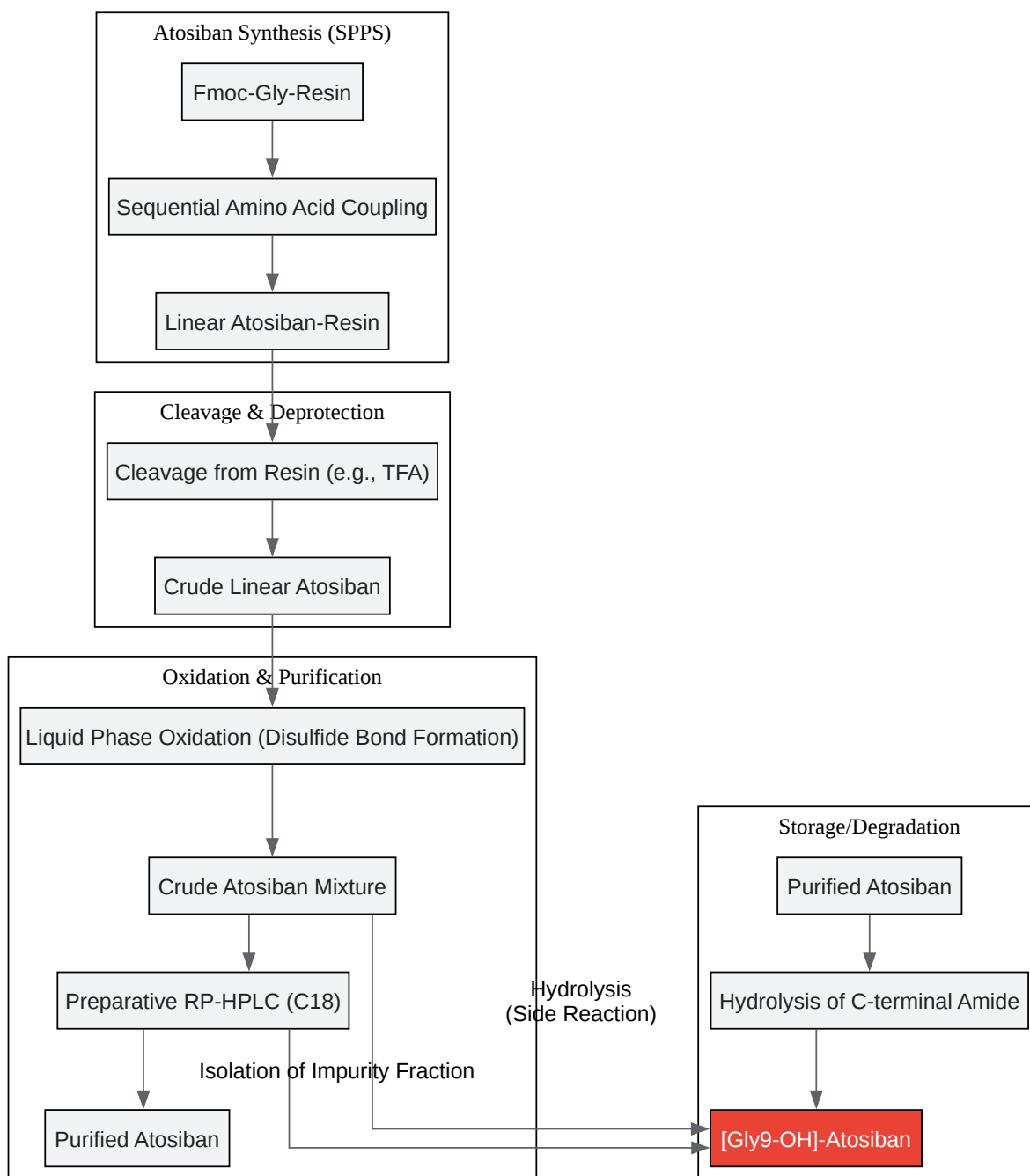
Property	Value	Reference
Chemical Name	((S)-5-Amino-2-((S)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((S)-sec-butyl)-16-(4-ethoxybenzyl)-10-((R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamido)pentanoyl)glycine	[2]
Molecular Formula	C43H66N10O13S2	[3]
Molecular Weight	995.18 g/mol	[3]
CAS Number	168102-69-0	[2]
Canonical SMILES	<chem>CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)O)CCCNCSSCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OCC)CC(=O)N)C(C)O</chem>	
Appearance	White to off-white solid (presumed)	
Solubility	Expected to have good solubility in aqueous buffers	

## Synthesis and Purification

The synthesis of **[Gly9-OH]-Atosiban** is not typically a targeted process but rather a consequence of the synthesis and degradation of Atosiban. It is primarily formed during the final deprotection and cleavage steps in solid-phase peptide synthesis (SPPS) of Atosiban or through hydrolysis during storage.

A patented method for the preparation of Atosiban impurities, including **[Gly9-OH]-Atosiban** (referred to as impurity E in the patent), involves the following general steps:

- **Oxidation of crude Atosiban:** The initial crude product from synthesis is treated with an oxidizing agent.
- **Purification by Reversed-Phase HPLC:** The oxidized solution is then subjected to preparative reversed-phase chromatography on a C18 column.
- **Gradient Elution:** A gradient of acetonitrile in water with 0.05% trifluoroacetic acid is used as the mobile phase.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed, with the target impurity eluting at a specific time window. The detection wavelength is typically 220 nm.
- **Lyophilization:** The fractions containing the purified impurity are pooled, concentrated, and lyophilized to yield the final product.



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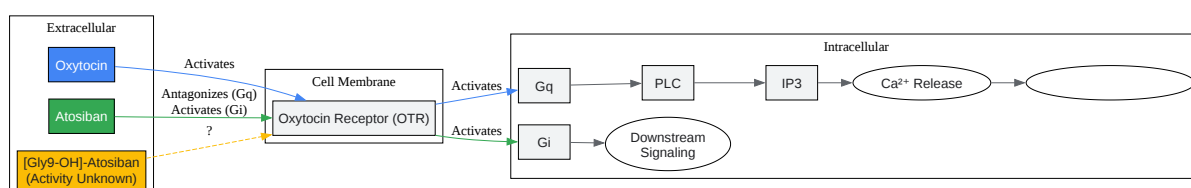
Workflow for the formation and isolation of **[Gly9-OH]-Atosiban**.

## Pharmacological Profile: An Unexplored Frontier

Despite being a well-known analog of Atosiban, there is a notable absence of publicly available pharmacological data for **[Gly9-OH]-Atosiban**. To date, no studies have been published detailing its binding affinity for the oxytocin receptor or the vasopressin V1a receptor. Consequently, key quantitative metrics such as the inhibition constant ( $K_i$ ) and the half-maximal inhibitory concentration ( $IC_{50}$ ) remain undetermined.

The primary mechanism of action for Atosiban involves the competitive antagonism of the oxytocin receptor, which is coupled to Gq protein. This antagonism inhibits the phospholipase C (PLC) pathway, leading to a decrease in inositol triphosphate (IP3) and subsequent reduction in intracellular calcium levels, ultimately causing myometrial relaxation. Furthermore, Atosiban has been shown to act as a biased agonist at the oxytocin receptor, activating the Gi signaling pathway.

The pharmacological activity of **[Gly9-OH]-Atosiban** is an area ripe for investigation. The presence of a C-terminal carboxylate in place of the amide could potentially alter its binding affinity, selectivity, and functional activity at the oxytocin and vasopressin receptors.



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Known signaling pathways of the oxytocin receptor and the unknown interaction of **[Gly9-OH]-Atosiban**.

## Future Directions

The lack of pharmacological data on **[Gly9-OH]-Atosiban** represents a significant knowledge gap. Future research should focus on:

- **Pharmacological Characterization:** Conducting in vitro receptor binding assays to determine the affinity of **[Gly9-OH]-Atosiban** for oxytocin and vasopressin receptors.
- **Functional Assays:** Performing cell-based functional assays to elucidate whether **[Gly9-OH]-Atosiban** acts as an antagonist, agonist, or biased agonist at these receptors.
- **In Vivo Studies:** If in vitro activity is established, subsequent in vivo studies in relevant animal models could assess its tocolytic efficacy and pharmacokinetic profile.

A thorough investigation into the biological activity of **[Gly9-OH]-Atosiban** will not only provide a more complete understanding of the structure-activity relationships of Atosiban analogs but also clarify the potential contribution of this impurity to the overall pharmacological profile of Atosiban preparations.

## Conclusion

**[Gly9-OH]-Atosiban** is a chemically defined analog of Atosiban, primarily encountered as a process-related impurity. While methods for its synthesis and purification are established in the context of impurity management, its pharmacological properties remain uncharacterized. This technical guide consolidates the current knowledge on **[Gly9-OH]-Atosiban** and highlights the critical need for further research to determine its biological activity. Such studies are essential for a comprehensive understanding of its potential as a pharmacological agent and its impact on the therapeutic use of Atosiban.

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